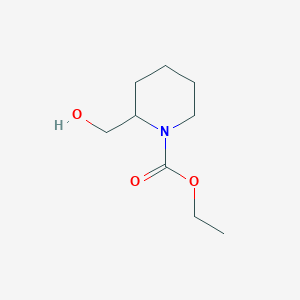

Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound centers around the six-membered piperidine ring, which serves as the structural backbone for this compound. The piperidine ring adopts a chair conformation, consistent with the general conformational preferences observed in related piperidine derivatives. The chair conformation provides optimal geometric arrangements for the attached substituents while minimizing steric interactions between functional groups.

The stereochemical configuration of this compound is particularly noteworthy due to the presence of a chiral center at the 2-position of the piperidine ring, where the hydroxymethyl group is attached. This chiral center gives rise to two possible enantiomers, designated as the R and S configurations according to Cahn-Ingold-Prelog nomenclature. The spatial arrangement of substituents around this stereogenic center significantly influences the compound's physical properties, chemical reactivity, and potential biological activity.

Comparative analysis with the related compound tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate reveals similar stereochemical considerations, where the (2R) configuration represents a specific three-dimensional arrangement of the hydroxymethyl substituent. The molecular formula C₁₁H₂₁NO₃ for the tert-butyl analog provides structural insights that can be extrapolated to understand the ethyl derivative, accounting for the difference in ester group composition.

The ethyl carboxylate group at the nitrogen position adopts a planar configuration due to the sp² hybridization of the carbonyl carbon atom. This planarity creates constraints on the overall molecular flexibility and influences the compound's conformational dynamics. The ester functionality introduces both electron-withdrawing effects and steric considerations that impact the electron density distribution throughout the molecule.

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of piperidine derivatives provide essential information about the solid-state structure and conformational preferences of this compound. Based on studies of related compounds, the piperidine ring consistently demonstrates a preference for the chair conformation in the crystalline state. The chair conformation is characterized by specific puckering parameters, with total puckering amplitudes typically ranging from 0.51 to 0.56 Å for piperidine derivatives.

The conformational dynamics of the piperidine ring are influenced by the hybridization state of carbon atoms adjacent to the nitrogen center. Research indicates that when the carbon atom in the α-position to the piperidinic nitrogen is sp³-hybridized, the chair conformation is strongly favored. This principle applies directly to this compound, where the 2-position carbon bearing the hydroxymethyl group maintains sp³ hybridization.

Intermolecular interactions in the crystal lattice play crucial roles in determining the solid-state packing arrangements. The hydroxymethyl group provides opportunities for hydrogen bonding interactions, both as a hydrogen bond donor through the hydroxyl functionality and as an acceptor through the oxygen atom. These hydrogen bonding patterns contribute to the stability of crystal structures and influence physical properties such as melting point and solubility characteristics.

The ethyl carboxylate group introduces additional considerations for crystal packing through potential carbonyl-hydrogen interactions and van der Waals forces. The planar nature of the ester group allows for efficient packing arrangements while maintaining optimal intermolecular distances. Crystallographic data from related compounds suggest that C-H···O hydrogen bonds involving the ester carbonyl oxygen are commonly observed, with typical distances ranging from 2.3 to 2.8 Å.

Temperature-dependent crystallographic studies reveal that piperidine derivatives maintain their chair conformations across a wide temperature range, demonstrating the inherent stability of this conformational arrangement. The thermal motion of atoms within the crystal lattice provides insights into the flexibility of different molecular regions, with the hydroxymethyl side chain typically showing greater thermal displacement parameters compared to the rigid piperidine ring.

Comparative Structural Analysis with Piperidine Carboxylate Derivatives

Comparative structural analysis reveals distinct differences between this compound and its positional isomers, particularly the 4-substituted analogs. Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, with molecular formula C₉H₁₇NO₃ and molecular weight 187.24 g/mol, demonstrates different structural characteristics due to the altered substitution pattern. The 4-position substitution places the hydroxymethyl group in an equatorial position when the piperidine ring adopts its preferred chair conformation, creating different steric and electronic environments compared to the 2-position isomer.

The table below summarizes key structural parameters for various piperidine carboxylate derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Position | Stereochemical Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₉NO₃ | 201.26 | 2-position | R/S stereocenter |

| Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | C₉H₁₇NO₃ | 187.24 | 4-position | Axial/equatorial preference |

| tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | 2-position | (2R) configuration |

| Ethyl 4-hydroxypiperidine-1-carboxylate | C₈H₁₅NO₃ | 173.21 | 4-position | Hydroxyl vs hydroxymethyl |

The conformational preferences differ significantly between positional isomers due to varying steric interactions and electronic effects. While the 2-substituted derivatives experience greater steric hindrance between the substituent and the carboxylate group, the 4-substituted analogs benefit from reduced 1,3-diaxial interactions when the substituent occupies an equatorial position.

Electronic effects also vary considerably between isomers. The 2-position substitution creates a direct γ-effect relationship with the nitrogen center, potentially influencing the electron density distribution and basicity of the piperidine nitrogen. In contrast, 4-position substitution provides more remote electronic influence, resulting in different chemical reactivity patterns.

Hydrogen bonding capabilities demonstrate position-dependent variations among isomers. The 2-position hydroxymethyl group can potentially form intramolecular hydrogen bonds with the carboxylate oxygen atoms, creating six-membered chelate rings that stabilize specific conformations. This intramolecular interaction is geometrically unfavorable for 4-position isomers, leading to different conformational landscapes and crystal packing preferences.

Spectroscopic characteristics provide additional distinguishing features between positional isomers. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for protons in different chemical environments, with the 2-position substitution creating unique coupling patterns due to the proximity to the electronegative nitrogen center. Infrared spectroscopy demonstrates variations in hydroxyl stretching frequencies, reflecting different hydrogen bonding environments and conformational states.

The synthetic accessibility of different isomers varies considerably, with 4-position derivatives generally more readily accessible through standard synthetic methodologies. The 2-position substitution often requires more sophisticated synthetic approaches due to the proximity to the nitrogen center and potential competing reaction pathways. These synthetic considerations influence the practical applications and commercial availability of different positional isomers within the piperidine carboxylate family.

Properties

IUPAC Name |

ethyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)10-6-4-3-5-8(10)7-11/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNPDXGEDGUHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586343 | |

| Record name | Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208454-12-0 | |

| Record name | Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The preparation of Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate generally involves:

- Functionalization of piperidine at the 2-position with a hydroxymethyl group.

- Introduction of the ethyl carbamate protecting group on the nitrogen.

Two main synthetic approaches are highlighted:

- Starting from 4-piperidinemethanol derivatives with subsequent coupling and carbamate formation.

- Cyclization and reduction strategies starting from substituted precursors to form the piperidine ring with desired substituents.

Stepwise Preparation Method from 4-Piperidinemethanol

A well-documented method involves the reaction of 4-piperidinemethanol with ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate in the presence of potassium carbonate in a mixed solvent system of N,N-dimethylformamide (DMF) and acetonitrile at room temperature (20°C) for short reaction times (10 to 20 minutes for each stage).

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| Stage 1 | 4-Piperidinemethanol + K2CO3 in DMF/MeCN (1:1) at 20°C for 10 min | Coupling reaction to activate hydroxymethyl group | High (not specified) |

| Stage 2 | Addition of ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate in DMF/MeCN at 20°C for 20 min | Nucleophilic substitution to introduce ethyl carbamate moiety | Overall 99% yield reported |

This two-stage reaction efficiently couples the hydroxymethyl piperidine with the ethyl carbamate group, yielding this compound with excellent purity and yield.

Protection and Deprotection Strategies

In syntheses involving sensitive intermediates, protection of the piperidine nitrogen as tert-butyl carbamate (Boc) or other carbamate groups is common. For example:

- The hydroxymethyl group can be introduced via reduction of a corresponding aldehyde or ester intermediate.

- The nitrogen is protected by reaction with carbamoyl chlorides (e.g., fluorenylmethyloxycarbonyl chloride) under basic conditions at low temperature (0°C), followed by purification through flash chromatography.

This approach allows for selective functional group transformations while maintaining the integrity of the piperidine ring.

Cyclization and Reduction Approaches

Alternative synthetic routes involve cyclization reactions starting from amino-enones or allylated precursors, followed by hydrogenation to form the piperidine ring with the hydroxymethyl substituent:

- Cross-metathesis of allylglycine derivatives with vinyl ketones, followed by hydrogenation, leads to cis-pipecolate derivatives, which can be further functionalized to introduce hydroxymethyl groups.

- Reduction of protected piperidine intermediates with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C can convert ester or aldehyde functionalities to the corresponding hydroxymethyl group.

These methods provide stereoselective access to substituted piperidines including this compound.

Purification and Characterization

- Purification is typically achieved by flash column chromatography using solvent systems such as hexane-ethyl acetate (2:1) or ethyl acetate/petroleum ether mixtures.

- Final products are often isolated as colorless or pale-yellow liquids or solids, with yields commonly exceeding 90%.

- Characterization data include ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Summary Table of Key Preparation Methods

Mechanistic Insights

- The formation of this compound can involve nucleophilic substitution at activated carbamate intermediates.

- Condensation reactions involving piperidine derivatives and aldehydes may proceed via iminium or enamine intermediates, influencing stereochemistry and yield.

- Protection/deprotection steps are crucial for controlling reactivity and enabling selective transformations.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids. Key reagents and conditions include:

Mechanistic Insight : Oxidation proceeds via radical intermediates (TEMPO) or acidic deprotonation followed by electron transfer (KMnO₄/CrO₃) .

Reduction Reactions

The ester and hydroxymethyl groups are reduced under varying conditions:

Note : Catalytic hydrogenation preserves stereochemistry, while LiAlH₄ reduces the ester to a primary alcohol .

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

Key Finding : Amidation proceeds efficiently under mild conditions, while bulky nucleophields require elevated temperatures .

Condensation Reactions

The hydroxymethyl group reacts with aldehydes to form heterocycles:

| Aldehyde | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Formaldehyde | Toluene, reflux | Oxazolidine-fused piperidine | 85 | |

| Acrolein | Hexane, RT | Octahydro-pyridooxazepin | 93 | |

| Benzaldehyde | Piperidine catalyst | Benzylic oxazolidine | 70 |

Mechanism : Imine formation followed by cyclization, as confirmed by NMR studies .

Hydrolysis Reactions

The ester group is hydrolyzed under acidic or basic conditions:

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, reflux | 2-(Hydroxymethyl)piperidine-1-carboxylic acid | 90 | |

| NaOH (10%), MeOH | Sodium carboxylate salt | 95 |

Application : Hydrolysis to carboxylic acid intermediates is critical for further functionalization .

Cross-Coupling Reactions

The hydroxymethyl group undergoes Pd-mediated coupling:

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aryl halides | Pd(OAc)₂, PPh₃, K₂CO₃ | Biaryl derivatives | 75–80 | |

| Alkenes | Grubbs catalyst | Cyclized olefin products | 60 |

Limitation : Steric hindrance from the piperidine ring reduces coupling efficiency .

Scientific Research Applications

Synthetic Applications

1. Intermediate in Organic Synthesis

Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing other complex molecules.

| Reaction Type | Description |

|---|---|

| Esterification | Reacts with acids to form esters, enhancing reactivity. |

| Alkylation | Can be alkylated to introduce new functional groups. |

| Reduction | The hydroxymethyl group can be reduced to alcohols or other derivatives. |

Medicinal Chemistry Applications

2. Drug Development

The compound's structural characteristics make it suitable for designing new pharmaceuticals, particularly in targeting specific biological pathways.

-

Case Study: ERK5 Inhibitors

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as ERK5 inhibitors. These compounds showed promising results in inhibiting cancer cell growth by targeting the ERK5 signaling pathway . -

Case Study: Antimicrobial Agents

Research has indicated that derivatives of piperidine can exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, showing potential as a lead compound in antibiotic development .

Pharmacokinetics and Safety Profiles

3. Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated in several studies, demonstrating favorable absorption and distribution characteristics.

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate (42%) |

| Metabolism | Rapidly metabolized in liver microsomes |

| Efflux Ratio | <10 (indicating low efflux) |

These properties suggest that the compound could be developed into an effective therapeutic agent with manageable safety profiles.

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Ethyl piperidine-3-carboxylate: Another piperidine derivative with similar structural features but different functional groups.

Methyl 2-(hydroxymethyl)piperidine-1-carboxylate: Similar to this compound but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxymethyl and an ethyl ester functional group. Its molecular formula is , and it has a molar mass of approximately 199.25 g/mol. The presence of the hydroxymethyl group is crucial for its biological interactions, as it can participate in hydrogen bonding and influence the compound’s binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been observed to modulate the activity of certain kinases, which play critical roles in cell signaling pathways. The compound's mechanism involves:

- Binding Affinity : The hydroxymethyl and carboxylate groups enhance binding to target proteins, increasing the compound's efficacy.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the piperidine ring or the functional groups can significantly impact the biological activity of this compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group at position 2 | Increased potency against specific targets |

| Replacement of ethyl with propyl group | Altered pharmacokinetics but reduced affinity |

| Hydroxymethyl substitution | Enhanced binding to target enzymes |

These modifications highlight the importance of structural features in determining the compound's biological profile.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that derivatives of this compound exhibited antiviral properties against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). Compounds showed up to a 40-fold increase in potency compared to earlier analogs, indicating significant therapeutic potential in treating viral infections .

- Cytotoxic Effects : Research indicated that certain derivatives induced cytotoxicity in cancer cell lines, suggesting potential applications in oncology. The mechanism was linked to disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Inhibition Studies : In vitro assays revealed that this compound could inhibit key metabolic enzymes, which could be leveraged for therapeutic interventions in metabolic disorders .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest:

Q & A

Q. What are the common synthetic routes for Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves esterification or carbamate formation. For example, solid-supported lipases (e.g., Candida antarctica lipase B) in aqueous micellar conditions can catalyze esterification, offering a green chemistry approach with reduced organic solvent use. Reaction parameters such as pH (optimized near 7.0), temperature (25–40°C), and enzyme loading (5–10 wt%) critically affect conversion rates and enantioselectivity. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer:

- FT-IR and Raman spectroscopy identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester, O-H stretch at ~3400 cm⁻¹ for the hydroxymethyl group).

- X-ray crystallography resolves stereochemistry and hydrogen-bonding networks. For instance, Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate (a structural analog) was analyzed using Mo-Kα radiation (λ = 0.71073 Å), revealing a monoclinic crystal system with P2₁/c space group .

- NMR (¹H, ¹³C, DEPT-135) confirms regiochemistry, with piperidine ring protons appearing as multiplet signals between δ 1.4–3.2 ppm .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in this compound?

Methodological Answer: Impurity profiling requires hyphenated techniques:

- HPLC-MS (e.g., C18 column, 0.1% formic acid in water/acetonitrile gradient) detects trace byproducts like hydrolyzed derivatives (e.g., piperidine-1-carboxylic acid).

- Reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) with CAS 105462-25-7 are used for calibration .

- GC-FID quantifies volatile impurities (e.g., residual ethyl chloroformate) with a detection limit of ≤0.1% .

Q. How does the hydroxymethyl group influence the compound’s reactivity in metal coordination or catalytic applications?

Methodological Answer: The hydroxymethyl group acts as a hemilabile ligand, enabling coordination to transition metals (e.g., Cu²⁺). Structural studies of copper(II) complexes with hydroxyl pyridine derivatives show Jahn-Teller distortion via elongated axial bonds (Cu–O ≈ 2.4 Å), confirmed by EPR and magnetic susceptibility measurements. Reactivity can be tuned by modifying steric bulk or pH-dependent deprotonation .

Q. What computational strategies predict the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- DFT calculations (B3LYP/6-31G*) model hydrolysis pathways, identifying transition states for ester cleavage. Solvent effects (e.g., water) are simulated using the PCM model.

- Molecular dynamics (MD) simulations (AMBER force field) assess stability in aqueous environments, revealing hydrogen bonding between the hydroxymethyl group and water molecules as a destabilizing factor .

Q. How do structural analogs (e.g., picaridin) inform the design of derivatives with enhanced bioactivity?

Methodological Answer: Comparative studies of analogs like picaridin (1-(1-methylpropoxycarbonyl)-2-(2-hydroxyethyl)piperidine) highlight the role of substituent positioning. For instance, replacing ethyl with s-butyl in the ester group increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration. SAR analysis via QSAR models (e.g., CoMFA) identifies steric and electrostatic contributions to receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.